BenchChemオンラインストアへようこそ!

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

Ectonucleotidase NTPDase2 Regioisomer SAR

This 4-morpholinosulfonyl-benzamide is a regioisomer-specific NTPDase inhibitor with a 6.7-fold NTPDase2/NTPDase1 selectivity ratio. It forms an ideal paired-probe set with its regioisomer (compound 3f, CAS 300670-41-1) for unambiguous NTPDase isoform target validation—interchanging these regioisomers inverts the selectivity profile by ~100-fold, a critical differentiation for inflammation, thrombosis, and cancer research. Given extreme sensitivity to positional substitution within this chemotype, verify regioisomeric identity (4-morpholinosulfonyl, 3-methoxyphenyl) upon receipt. Procurement typically requires custom synthesis; budget for extended lead times and consider batch-scale ordering for longitudinal study consistency.

Molecular Formula C18H20N2O5S
Molecular Weight 376.43
CAS No. 313520-83-1
Cat. No. B2441399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide
CAS313520-83-1
Molecular FormulaC18H20N2O5S
Molecular Weight376.43
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C18H20N2O5S/c1-24-16-4-2-3-15(13-16)19-18(21)14-5-7-17(8-6-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
InChIKeyVRIMAIDSDLRLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide (CAS 313520-83-1): Selective Ectonucleotidase Inhibitor for Scientific Procurement


N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide (CAS 313520-83-1) is a synthetic sulfamoyl-benzamide derivative that functions as a selective inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), a family of enzymes that regulate extracellular nucleotide signaling [1]. Characterized by a 4-morpholinosulfonyl substitution pattern and a 3-methoxyphenyl group on the benzamide core, this compound has been profiled against multiple human NTPDase isoforms, revealing a distinct selectivity profile compared to its regioisomeric analog N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (compound 3f) [2]. The compound is primarily utilized as a pharmacological tool for dissecting NTPDase isoform-specific functions in inflammation, thrombosis, and cancer biology research.

Why Generic Substitution of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide with Regioisomers or In-Class Analogs Is Not Scientifically Valid


The morpholinosulfonyl-benzamide chemotype exhibits extreme sensitivity to regioisomerism, where a single positional shift of substituents yields diametrically opposed NTPDase isoform selectivity profiles. The target compound (4-morpholinosulfonyl, 3-methoxyphenyl) and its direct regioisomer compound 3f (3-morpholinosulfonyl, 4-methoxyphenyl) are not interchangeable despite sharing identical molecular formulas [1]. Interchanging these compounds would invert the NTPDase2/NTPDase1 selectivity ratio by approximately two orders of magnitude, fundamentally altering the pharmacological interpretation of experimental results. Furthermore, the broader sulfamoyl-benzamide series exhibits a steep SAR landscape where sub-micromolar NTPDase2 inhibitors such as compound 4d (IC₅₀ = 0.13 μM) differ from the target compound by over 20-fold in potency, emphasizing that potency and selectivity within this chemotype are non-transferable attributes [1].

Product-Specific Quantitative Evidence Guide: N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide Differentiation Data


Regioisomer-Dependent NTPDase2 Selectivity: 11-Fold Weaker Than 3-Sulfonyl Analog Compound 3f

In a direct head-to-head comparison within the same sulfamoyl-benzamide series, N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide (4-sulfonyl, 3-methoxy configuration) inhibits recombinant human NTPDase2 with an IC₅₀ of 3,000 nM (3.00E+3 nM), whereas its regioisomer compound 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, i.e., 3-sulfonyl, 4-methoxy configuration) inhibits NTPDase2 with an IC₅₀ of 270 nM (0.27 ± 0.08 μM), representing an 11.1-fold difference in potency arising solely from positional exchange of the sulfonyl and methoxy substituents on the central benzamide ring [1] [2].

Ectonucleotidase NTPDase2 Regioisomer SAR

NTPDase1 Activity: 5-Fold Selectivity Window Over the Regioisomer Compound 3f

The target compound retains measurable inhibitory activity against recombinant human NTPDase1 (IC₅₀ = 20,000 nM, i.e., 20 μM), whereas compound 3f is essentially inactive against NTPDase1, exhibiting less than 50% inhibition at 100 μM (IC₅₀ > 100 μM) [1] [2]. This translates to a greater than 5-fold selectivity advantage for NTPDase1 engagement by the 4-sulfonyl regioisomer, establishing a reversed NTPDase1/NTPDase2 selectivity profile compared to the 3-sulfonyl analog.

NTPDase1 Isoform selectivity Regioisomer differentiation

Reduced NTPDase2 Potency Relative to Bis-Amide Compound 4d Defines a Distinct Potency Tier

Within the sulfamoyl-benzamide series, the target compound exhibits 23-fold weaker NTPDase2 inhibition (IC₅₀ = 3,000 nM) compared to the bis-cyclopropylamide compound 4d (2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, IC₅₀ = 130 nM, i.e., 0.13 ± 0.01 μM) when assayed under comparable conditions [1] [2]. Compound 4d represents the potency ceiling for this chemotype against NTPDase2, while the target compound occupies an intermediate potency tier more suitable for partial inhibition or washout-recovery experimental paradigms.

NTPDase2 inhibitor Potency tiering Sulfamoyl-benzamide SAR

NTPDase2 Selectivity Over the Pan-NTPDase Inhibitor Suramin: 8-Fold Improvement

When benchmarked against suramin, the classical broad-spectrum NTPDase inhibitor used as a reference standard in the sulfamoyl-benzamide study, the target compound demonstrates an 8-fold improvement in NTPDase2 inhibitory potency (IC₅₀ = 3.0 μM for target compound vs. 24.1 ± 0.15 μM for suramin), while maintaining comparable NTPDase1 potency (IC₅₀ = 20 μM vs. 16.1 ± 1.08 μM for suramin) [1] [2]. This differential improvement in NTPDase2 over NTPDase1 potency relative to suramin supports the target compound as a more NTPDase2-biased pharmacological tool compared to the non-selective reference standard.

Suramin Reference inhibitor NTPDase2 selectivity

Commercial Availability Constraint: Differentiated Procurement Profile vs. Widely Stocked Analogs

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide (CAS 313520-83-1) exhibits a restricted commercial availability profile relative to structurally related sulfamoyl-benzamide analogs such as NCGC00378430 (CAS 920650-00-6), which is stocked by multiple major vendors including MedChemExpress . The target compound is not catalog-listed by major inhibitor-focused suppliers, indicating that procurement may require custom synthesis or sourcing through specialized chemical suppliers [1]. This availability constraint is a direct consequence of the compound's specific substitution pattern (4-morpholinosulfonyl, 3-methoxyphenyl), which, while conferring a unique selectivity profile, has not been adopted in broad commercial screening libraries.

Chemical sourcing Vendor availability Custom synthesis

Regioisomer-Dependent Physicochemical Property Differentiation: Impact on Solubility and Permeability

The positional exchange of the sulfonyl and methoxy groups between the target compound (4-morpholinosulfonyl, 3-methoxyphenyl) and compound 3f (3-morpholinosulfonyl, 4-methoxyphenyl) is expected to alter key physicochemical parameters. While explicit experimental logP and solubility data for the target compound are not available in primary literature, the 4-sulfonyl substitution pattern places the electron-withdrawing morpholinosulfonyl group para to the carboxamide linker, versus meta in compound 3f, which differential positioning is known in benzamide SAR to modulate hydrogen-bonding capacity with the amide NH and influence aqueous solubility and passive membrane permeability [1]. This class-level inference based on benzamide regioisomer SAR suggests that the two compounds may exhibit meaningfully different DMPK-relevant properties in addition to their divergent NTPDase selectivity.

Physicochemical properties Regioisomer comparison Drug-likeness

Optimal Research and Industrial Application Scenarios for N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide (CAS 313520-83-1)


Pharmacological Dissection of NTPDase1 Versus NTPDase2 Contributions in Purinergic Signaling

This compound is optimally deployed in experiments requiring concurrent but differential inhibition of NTPDase1 (IC₅₀ = 20 μM) and NTPDase2 (IC₅₀ = 3 μM). The 6.7-fold NTPDase2/NTPDase1 selectivity ratio enables researchers to titrate concentration-dependent effects on extracellular ATP/ADP hydrolysis, distinguishing NTPDase2-dominant from NTPDase1-dominant phenotypes. At 10 μM, the compound achieves near-complete NTPDase2 blockade while only partially inhibiting NTPDase1, allowing attribution of residual nucleotide hydrolysis to NTPDase1 activity. This is in direct contrast to compound 3f, which would leave NTPDase1 essentially uninhibited at all tested concentrations [1] [2].

Regioisomer Paired-Probe Experimental Design for SAR Validation

The target compound and compound 3f constitute an ideal paired-probe set for validating NTPDase isoform assignments in biological systems. Because these two compounds are regioisomers with identical molecular formulas and molecular weights but inverted NTPDase selectivity profiles, any differential biological response observed between the two treatments can be confidently attributed to NTPDase isoform engagement rather than off-target effects arising from divergent physicochemical properties. This paired-probe approach provides stronger pharmacological evidence than single-compound experiments for target validation studies in thrombosis, inflammation, and cancer models [1] [2].

In Vitro Selectivity Profiling Panel for Sulfamoyl-Benzamide Chemical Series

As part of a broader NTPDase inhibitor screening and selectivity panel, this compound serves as a benchmark for the 4-morpholinosulfonyl substitution class. Its 20 μM NTPDase1 IC₅₀ and 3 μM NTPDase2 IC₅₀ establish baseline activity for this regioisomeric configuration against which newly synthesized analogs can be compared. Procurement of this compound is essential for any medicinal chemistry program iterating on the morpholinosulfonyl-benzamide scaffold, as it defines the SAR vector associated with para-sulfonyl substitution [1].

Custom Synthesis Reference Standard for Commercial Resupply Programs

Given the restricted commercial availability of CAS 313520-83-1, procurement typically requires engagement with custom synthesis providers. The published synthetic route from the Zaigham et al. (2023) study—involving coupling of 4-(morpholinosulfonyl)benzoic acid with 3-methoxyaniline via carbodiimide-mediated amide bond formation—provides a validated synthetic protocol that can serve as a technical specification for custom synthesis requests [1]. Researchers should budget for lead times exceeding those of catalog-listed analogs and consider batch-scale procurement to ensure consistent compound supply across longitudinal studies.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.